N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide
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Overview
Description
N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide is an organic compound with the molecular formula C16H23NO It is a derivative of cyclopentanecarboxamide, featuring a 4-methylphenyl group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 1-(4-methylphenyl)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or hydroxyl groups in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or hydroxylated derivatives.
Scientific Research Applications
N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)propyl]cyclopentanecarboxamide
- N-[1-(4-methoxyphenyl)propyl]cyclopentanecarboxamide
- N-[1-(4-fluorophenyl)propyl]cyclopentanecarboxamide
Uniqueness
N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-3-15(13-10-8-12(2)9-11-13)17-16(18)14-6-4-5-7-14/h8-11,14-15H,3-7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXDNLELKPYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198605 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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